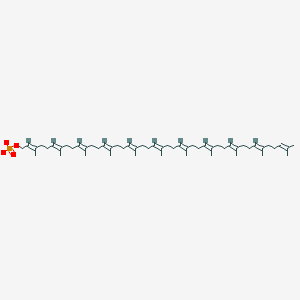

Undecaprenyl phosphate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

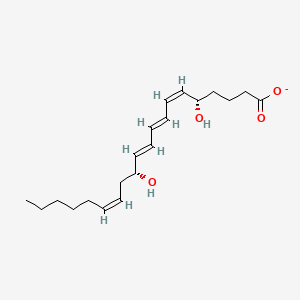

Undecaprenyl phosphate(2-) is dianion of undecaprenyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of an undecaprenyl dihydrogen phosphate.

Wissenschaftliche Forschungsanwendungen

Role in Bacterial Cell Envelope Synthesis

Undecaprenyl phosphate (Und-P) plays a critical role in the synthesis of various components of the bacterial cell envelope. It is essential for the formation of peptidoglycan, enterobacterial common antigen, O antigen, and colanic acid in Gram-negative bacteria such as Escherichia coli. Altering the synthesis of these components indirectly affects peptidoglycan synthesis by sequestering Und-P, leading to cell shape deformities (Jorgenson & Young, 2016).

Quantitative Analysis in Bacterial Membranes

Undecaprenyl phosphate's levels in bacterial membranes have been quantitatively analyzed, highlighting its abundance in organisms like Escherichia coli and Staphylococcus aureus. These studies provide insights into the dynamics of Und-P in bacterial physiology (Barreteau et al., 2009).

Investigating Bacterial N-linked Glycosylation

Und-P is used in synthesizing undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in the N-linked glycosylation pathway of bacteria like Campylobacter jejuni. This pathway is crucial for understanding bacterial glycosylation systems and offers potential insights into the corresponding eukaryotic processes (Weerapana et al., 2005).

Role in Undecaprenyl Phosphate Recycling

Undecaprenyl phosphate recycling is a vital process in bacterial cell wall synthesis. Research into the enzymes involved in this process, such as undecaprenyl-pyrophosphate phosphatase, has shed light on their potential role in antibacterial therapy (Tatar et al., 2007).

Chemoenzymatic Synthesis of Polyprenyl Phosphates

The chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate, has been explored. This research is significant for understanding the biochemical pathways involving N-linked protein glycosylation and prokaryotic cell wall biosynthesis (Hartley et al., 2008).

De Novo Synthesis in Bacteria

Studies have focused on the de novo synthesis and recycling of Und-P in bacteria, revealing alternative pathways in Gram-positive bacteria. This knowledge is crucial for understanding cell wall synthesis and identifying potential drug targets (Coker & Palittapongarnpim, 2011).

Evolutionary Conservation in Cellular Membranes

Research has delved into the evolutionary conservation of polyprenols and polyprenyl-phosphates in cellular membranes across all life domains. This conservation is key to understanding why polyprenyl-phosphates are universally used for membrane-bound glycan assembly (Hartley & Imperiali, 2011).

Eigenschaften

Produktname |

Undecaprenyl phosphate(2-) |

|---|---|

Molekularformel |

C55H89O4P-2 |

Molekulargewicht |

845.3 g/mol |

IUPAC-Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |

InChI-Schlüssel |

UFPHFKCTOZIAFY-RDQGWRCRSA-L |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)

![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)

![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)